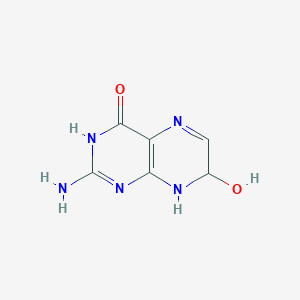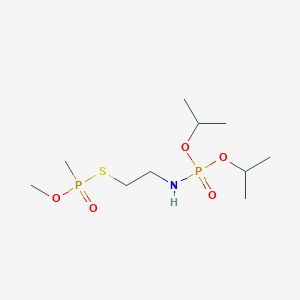
O-Methyl S-(O',O'-diisopropylphosphoramido)ethyl methylphosphonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Methyl S-(O’,O’-diisopropylphosphoramido)ethyl methylphosphonothioate is a chemical compound with the molecular formula C11H26NO2PS. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a phosphoramido group and a methylphosphonothioate moiety.
Méthodes De Préparation
The synthesis of O-Methyl S-(O’,O’-diisopropylphosphoramido)ethyl methylphosphonothioate involves several steps. One common synthetic route includes the reaction of diisopropylamine with ethyl methylphosphonothioate, followed by the introduction of a methyl group. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
O-Methyl S-(O’,O’-diisopropylphosphoramido)ethyl methylphosphonothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced phosphonothioate derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphoramido group is replaced by other nucleophiles like halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine), and varying temperatures depending on the desired reaction. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
O-Methyl S-(O’,O’-diisopropylphosphoramido)ethyl methylphosphonothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramido and phosphonothioate derivatives.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of novel drugs or as a biochemical tool in medical research.
Industry: It is utilized in the production of specialized chemicals and materials, including pesticides and other agrochemicals.
Mécanisme D'action
The mechanism of action of O-Methyl S-(O’,O’-diisopropylphosphoramido)ethyl methylphosphonothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
O-Methyl S-(O’,O’-diisopropylphosphoramido)ethyl methylphosphonothioate can be compared with other similar compounds, such as:
VX nerve agent: Both compounds contain phosphonothioate groups, but VX is known for its use as a toxic nerve agent in chemical warfare.
O-Ethyl S-2-dimethylaminoethyl methylphosphonothiolate: This compound has a similar structure but differs in the alkyl groups attached to the phosphonothioate moiety.
O,S-Diethyl methylphosphonothioate: Another related compound with different alkyl substituents, used in various chemical applications.
The uniqueness of O-Methyl S-(O’,O’-diisopropylphosphoramido)ethyl methylphosphonothioate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
21988-53-4 |
|---|---|
Formule moléculaire |
C10H25NO5P2S |
Poids moléculaire |
333.32 g/mol |
Nom IUPAC |
N-di(propan-2-yloxy)phosphoryl-2-[methoxy(methyl)phosphoryl]sulfanylethanamine |
InChI |
InChI=1S/C10H25NO5P2S/c1-9(2)15-18(13,16-10(3)4)11-7-8-19-17(6,12)14-5/h9-10H,7-8H2,1-6H3,(H,11,13) |
Clé InChI |
OLLOFYSRHJNSFO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OP(=O)(NCCSP(=O)(C)OC)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


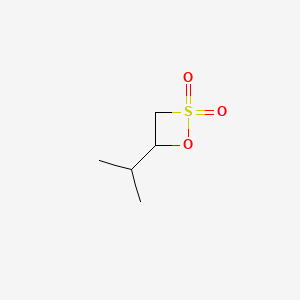
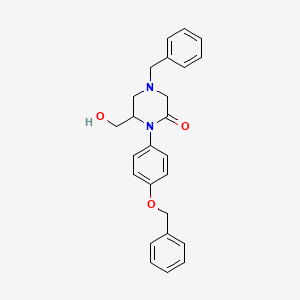

![[p-[(4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino]benzyl]trimethylammonium chloride](/img/structure/B13806190.png)
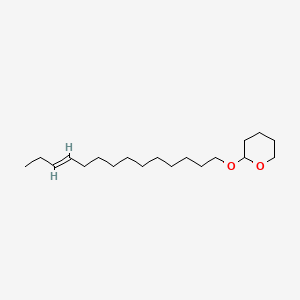

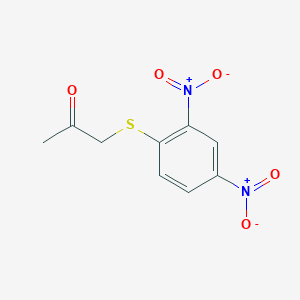
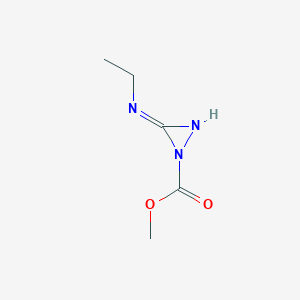
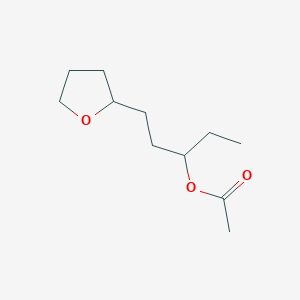
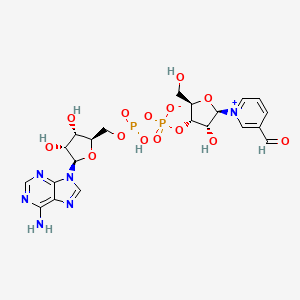
![N-[4-(4-formamidophenyl)sulfonylphenyl]acetamide](/img/structure/B13806241.png)
![1-[(Oxiran-2-yl)methyl]-4-(prop-2-en-1-yl)piperazine](/img/structure/B13806245.png)

